Diphenyl malonate
Overview
Description
Diphenyl malonate is a chemical compound that serves as a key intermediate in various synthetic organic reactions. It is involved in the synthesis of amides, esters, peptides, and β-lactams, which are significant in pharmaceutical and chemical industries. The compound's utility is highlighted by its role in the formation of dissymmetric S,O-malonates, which are synthesized from symmetric diphenyl dithiomalonates under neutral conditions . Additionally, diphenyl malonate derivatives have been used as catalysts in asymmetric Michael reactions, demonstrating the versatility of this compound in organic synthesis .
Synthesis Analysis
The synthesis of diphenyl malonate and its derivatives involves several innovative methods. For instance, diphenyl (2,3-dihydro-2-thioxo-3-benzoxazolyl)phosphonate, a derivative of diphenyl malonate, is prepared from 2-benzoxazolethiol and diphenyl phosphorochloridate and has shown to be a very useful condensing agent . Another method includes the thermal formation of an acylketene from symmetric diphenyl dithiomalonates, which leads to the selective synthesis of dissymmetric S,O-malonates . These methods demonstrate the synthetic flexibility and the potential for creating a variety of compounds from diphenyl malonate.
Molecular Structure Analysis
The molecular structure of diphenyl malonate derivatives plays a crucial role in their reactivity and the types of reactions they can participate in. For example, the structure of O-TMS-α,α-diphenyl-(S)-prolinol, modified with an ionic liquid moiety, is specifically designed to catalyze asymmetric Michael reactions efficiently . The molecular structure of these compounds, often characterized by the presence of phenyl groups and a malonate backbone, is key to their function as intermediates and catalysts in organic synthesis.
Chemical Reactions Analysis
Diphenyl malonate is involved in a variety of chemical reactions. It is used in the esterification of malonic acid half esters by diphenyl phosphorazidate (DPPA), where the presence of an acidic hydrogen at the α-position to electron-withdrawing groups is essential for the formation of ketene intermediates . Additionally, diphenyl malonate reacts with diphenylcyclopropenone to yield unsaturated γ-lactones and other products, depending on the reaction conditions and the intermediates formed . These reactions underscore the reactivity of diphenyl malonate and its importance in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of diphenyl malonate derivatives are influenced by their molecular structure. For instance, the synthesis and resolution of 2,2-dimethyl-1,3-diphenyl-1,3-propanediol, a derivative of diphenyl malonate, involve the use of diethyl malonate and result in a C2-symmetric and conformationally rigid acyclic diol . The properties of these compounds, such as their symmetry and rigidity, are significant for their applications in synthesis and catalysis. The ability to manipulate these properties allows chemists to tailor diphenyl malonate derivatives for specific reactions and outcomes.
Scientific Research Applications
1. Synthesis of Dissymmetric Malonates
Diphenyl malonate is used in the synthesis of dissymmetric S,O-malonates, which are derived from symmetric diphenyl dithiomalonates. This method, involving thermal formation of an acylketene, shows selectivity and has potential utility in various synthetic applications (Matsuo & Shindo, 2011).
2. Photoreactions and Cyclization
The irradiation of diphenyl malonate can lead to the formation of 4-hydroxycoumarin or phenyl p-hydroxy-benzoylacetate, depending on the reaction temperature. This demonstrates its role in photoreactions and potential in synthesizing diverse organic compounds (Schaur & Junek, 1972).
3. Catalyst in Asymmetric Reactions
Diphenyl malonate derivatives, such as O-TMS-α,α-diphenyl-(S)-prolinol, modified with an ionic liquid moiety, have been synthesized and utilized as catalysts in asymmetric Michael reactions. These have shown efficacy in reactions involving aromatic α,β-unsaturated aldehydes (Maltsev, Kucherenko, & Zlotin, 2009).
4. Application in Aqueous Micelles and Enantioselectivities
Diphenyl malonate is used in palladium-catalyzed alkylation reactions occurring in water, showcasing its potential in aqueous micelles and achieving high enantioselectivities (Rabeyrin, Nguefack, & Sinou, 2000).
5. Organocatalytic Michael Addition
The compound plays a role in organocatalytic Michael additions to α,β-unsaturated aldehydes in water. This illustrates its utility in promoting chemical reactions in aqueous environments, yielding products with good enantioselectivities (Ma, Zhu, & Ma, 2008).
6. In Chemotherapeutic Agent Research
A Ruthenium Polypyridyl Complex containing diphenyl malonate has been explored as a potential chemotherapeutic agent, showing higher activity compared to cisplatin in some tests (Notaro et al., 2019).
7. Electronic Applications
Diphenyl malonate derivatives have been studied for their potential in electronic applications, such as in Langmuir-Schaefer monolayer films for creating devices with pronounced current asymmetries and rectification (Honciuc et al., 2005).
8. Cyclocondensation Reactions
Malonates like diphenyl malonate are used as reagents in cyclocondensation reactions to produce six-membered heterocycles, showing its utility in complex organic synthesis (Stadlbauer et al., 2001).
Safety And Hazards
Future Directions
properties
IUPAC Name |
diphenyl propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-14(18-12-7-3-1-4-8-12)11-15(17)19-13-9-5-2-6-10-13/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWOVPZEAFLXPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)CC(=O)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382654 | |
Record name | diphenyl malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenyl malonate | |
CAS RN |
1969-44-4 | |
Record name | diphenyl malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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